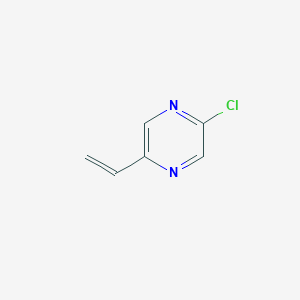
2-Chloro-5-vinylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-vinylpyrazine is an organic compound with the molecular formula C6H5ClN2 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a vinyl group at the fifth position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-vinylpyrazine typically involves the chlorination of 5-vinylpyrazine. One common method is the reaction of 5-vinylpyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the second position of the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-vinylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiols in the presence of a base.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-vinylpyrazine or 2-thio-5-vinylpyrazine.
Addition Reactions: Products include 2-chloro-5-ethylpyrazine (from hydrogenation).
Coupling Reactions: Various substituted pyrazines depending on the boronic acid used.
Scientific Research Applications
2-Chloro-5-vinylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-vinylpyrazine in biological systems involves its interaction with specific molecular targets. The chlorine atom and vinyl group contribute to its reactivity and ability to form covalent bonds with biological macromolecules. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-5-trifluoromethoxypyrazine: Similar in structure but with a trifluoromethoxy group instead of a vinyl group.
2-Chloro-5-bromopyrazine: Contains a bromine atom instead of a vinyl group.
5-Vinylpyrazine: Lacks the chlorine atom at the second position.
Uniqueness: 2-Chloro-5-vinylpyrazine is unique due to the presence of both a chlorine atom and a vinyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C6H5ClN2 |
|---|---|
Molecular Weight |
140.57 g/mol |
IUPAC Name |
2-chloro-5-ethenylpyrazine |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-9-6(7)4-8-5/h2-4H,1H2 |
InChI Key |
LLLAHBIQMZOFDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















